
4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a chemical entity that may be related to various piperidine-1-carboxamide derivatives, which have been explored for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for their antiproliferative properties, PCSK9 mRNA translation inhibition, antimicrobial activity, and as inhibitors of soluble epoxide hydrolase .
Synthesis Analysis
The synthesis of related piperidine-1-carboxamide derivatives typically involves multi-step organic reactions, starting from basic building blocks such as amines, aldehydes, and isocyanates or isothiocyanates. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization, halogenation, and cross-coupling reactions, followed by treatment with various substituted arylisocyanates or arylisothiocyanates . A similar approach could be hypothesized for the synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide, with appropriate modifications to the starting materials and reaction conditions to introduce the specific substituents.
Molecular Structure Analysis
The molecular structure of piperidine-1-carboxamide derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a carboxamide group. The specific substituents on the piperidine ring and the carboxamide nitrogen can significantly influence the compound's biological activity and physicochemical properties. For example, the oxadiazolyl group in 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides is crucial for their activity as tubulin inhibitors .
Chemical Reactions Analysis
Piperidine-1-carboxamide derivatives can participate in various chemical reactions, depending on their functional groups. These reactions may include acylation, deprotection, salt formation, and cross-coupling reactions, as seen in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride . The presence of substituents such as the trimethoxyphenyl group may also allow for additional reactions, such as O-demethylation or electrophilic aromatic substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-1-carboxamide derivatives are influenced by their molecular structure. Factors such as solubility, stability, and reactivity can be affected by the presence of different substituents. For example, the introduction of a triazine heterocycle and phenyl group substitution in 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides was important for achieving good oral exposure and reducing clearance . Similarly, the trimethoxyphenyl and methylpyridazinyl groups in 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide would be expected to impact its pharmacokinetic properties.
properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-13-5-6-18(23-22-13)29-15-7-9-24(10-8-15)20(25)21-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-6,11-12,15H,7-10H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREDLVSCQZOGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

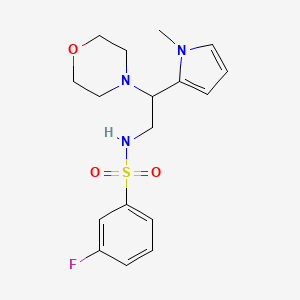
![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)
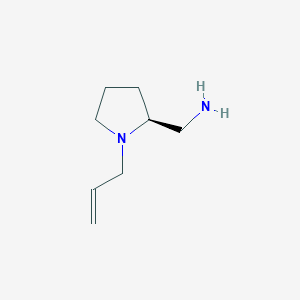


![N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3020464.png)
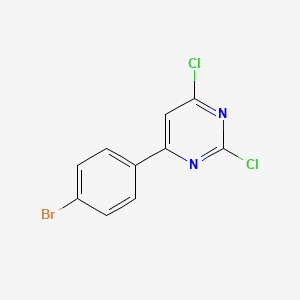

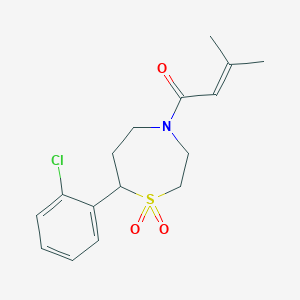
![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B3020470.png)
![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)
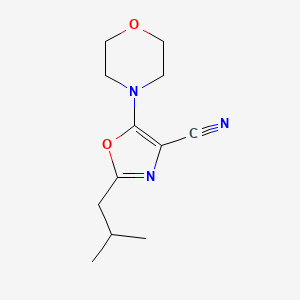
![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3020474.png)